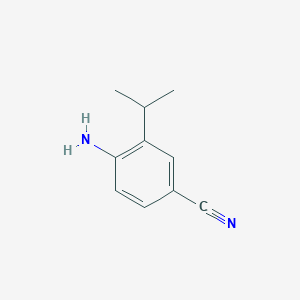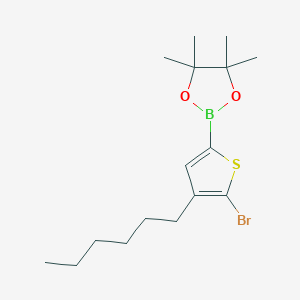![molecular formula C13H8BrClO2 B12092149 3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)
3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of bromine and chlorine substituents on the biphenyl scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Bromination and Chlorination: The biphenyl scaffold is first subjected to bromination and chlorination reactions to introduce the bromine and chlorine substituents. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale bromination, chlorination, and carboxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the biphenyl scaffold.
Coupling Reactions: The biphenyl scaffold can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended biphenyl systems.
科学的研究の応用
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated biphenyls.
Industry: The compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
The mechanism of action of 3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets and pathways. The presence of halogen substituents can influence the compound’s reactivity and binding affinity to specific targets. For example, the bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s interaction with proteins or other biomolecules.
類似化合物との比較
Similar Compounds
3-Bromo-3’-chloro-1,1’-biphenyl: A similar biphenyl derivative with bromine and chlorine substituents but lacking the carboxylic acid group.
3-Bromo-6-chloropicolinic acid: A related compound with a pyridine ring instead of the biphenyl scaffold.
Uniqueness
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of bromine, chlorine, and carboxylic acid functional groups on the biphenyl scaffold. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H8BrClO2 |
|---|---|
分子量 |
311.56 g/mol |
IUPAC名 |
3-(3-bromophenyl)-4-chlorobenzoic acid |
InChI |
InChI=1S/C13H8BrClO2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) |
InChIキー |
LEMJGTSFXFFOFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12092077.png)
![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)








![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)

![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)

